Product packaging for hemoglobin Galicia(Cat. No.:CAS No. 130299-55-7)

hemoglobin Galicia

Cat. No.: B1178141
CAS No.: 130299-55-7
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Description

Hemoglobin Galicia is an unstable hemoglobin (Hb) variant characterized by a mutation in the beta-globin chain. This variant is defined by a small deletion and insertion at amino acid positions 97 and 98, where the normal sequence -His-Val- is replaced by a single leucine residue . This structural alteration compromises the stability of the hemoglobin molecule, leading to its classification as an unstable variant and resulting in a rather severe hemolytic anemia in carriers . As a heme protein, hemoglobin's core function is oxygen transport, a process facilitated by its iron-containing heme prosthetic group, which can switch between ferrous (Fe²⁺) and ferric (Fe³⁺) states . The instability of this compound makes it a valuable reagent for research use only (RUO) in studying the pathophysiological consequences of unstable hemoglobins. Research applications include investigating the mechanisms of red blood cell hemolysis, protein aggregation, and heme release. Furthermore, because free heme is a potent source of redox-active iron, it can catalyze the production of harmful hydroxyl radicals via the Fenton reaction, contributing to oxidative stress and cellular damage . Studying this compound therefore provides insights into the links between hemoglobin instability, hemolytic anemia, and oxidative pathology. This product is intended for laboratory research purposes and is not intended for diagnostic or therapeutic procedures in humans.

Properties

CAS No.

130299-55-7

Molecular Formula

C12H18

Synonyms

hemoglobin Galicia

Origin of Product

United States

Molecular Genetics and Inheritance Patterns of Hemoglobin Galicia

Gene Locus and Chromosomal Mapping of the β-Globin Gene (HBB)

The gene encoding the beta-globin chain, known as HBB, is located on the short arm of chromosome 11. Specifically, it is mapped to band 11p15.4. nih.govdnai.org The human beta-globin locus spans approximately 80 kilobases and contains a cluster of five functional beta-like globin genes (ε, Gγ, Aγ, δ, and β) that are expressed at different stages of development, along with a pseudogene. researchgate.netresearchgate.net The arrangement of these genes on chromosome 11 is in the order of their developmental expression, with the HBB gene being the primary beta-like globin gene expressed in adulthood. researchgate.net

Precise Genetic Mutation Underlying Hemoglobin Galicia Synthesis

This compound is defined by a specific mutation within the HBB gene that leads to an altered beta-globin chain structure. psu.edunih.gov

The underlying genetic alteration in this compound is a deletion of three nucleotides (ACG) spanning codons 97 and 98 of the HBB gene. psu.edunih.gov This deletion affects the normal coding sequence of the gene.

The deletion of the ACG sequence at codons 97-98 results in a complex change at the protein level. The normal amino acid sequence at this position includes Histidine at codon 97 and Valine at codon 98. The ACG deletion leads to the removal of the Valine residue at position 98. The remaining nucleotides in the vicinity form a new codon, CTG, which codes for Leucine (B10760876). psu.edunih.gov Thus, the mutation is characterized as a deletion of Histidine at position 97 and Valine at position 98, with an insertion of Leucine, effectively represented as His97>Leu, Val98>Deleted. psu.edunih.gov

Normal Beta-Globin Sequence (partial)Codon SequenceAmino Acid Sequence
...Pro-His-Val-Asp......CCU-CAC-GUG-GAU......Pro96-His97-Val98-Asp99...
This compound Beta-Globin Sequence (partial)Codon Sequence (after deletion and rearrangement)Amino Acid Sequence
...Pro-Leu-Asp......CCU-CUG-GAU......Pro96-Leu97-Asp99...

Note: The ACG deletion removes the CAC (His97) and the first two bases of GUG (Val98). The remaining C from CAC and TG from GUG form the new codon CTG (Leu). psu.edunih.gov

Small insertions and deletions, such as the one observed in this compound, can arise through several mechanisms during DNA replication or repair. Two proposed mechanisms for such events include slipped mispairing and misreading by DNA polymerase due to local distortions in the DNA helix. nih.govoup.com

Slipped mispairing, also known as replication slippage, occurs when the DNA polymerase encounters repetitive sequences. wikipedia.org During replication, the newly synthesized strand can detach from the template strand and mispair with a different repeat unit, leading to either an insertion or a deletion in the replicated DNA. wikipedia.org

DNA polymerase misreading can occur if the DNA helix has a local distortion, potentially leading the polymerase to skip or insert nucleotides incorrectly. nih.gov These mechanisms can explain the origin of the small deletions and insertions that characterize variants like this compound. nih.gov

Resultant Amino Acid Substitution and Deletion (His97>Leu, Val98>Deleted)

Molecular Basis of Inheritance and Segregation Analysis

This compound is an inherited condition, and its transmission within families follows predictable patterns.

This compound is inherited in an autosomal co-dominant manner. gpnotebook.com This means that the gene responsible for the beta-globin chain is located on an autosome (chromosome 1-22), and both alleles (copies) of the gene contribute to the phenotype. gpnotebook.com Individuals who inherit one copy of the this compound mutation and one copy of the normal HBB gene are heterozygotes and will produce both normal hemoglobin (Hemoglobin A) and this compound. gpnotebook.com The presence of both hemoglobins (B146990) is detectable, demonstrating co-dominance. gpnotebook.com The inheritance pattern in a pedigree typically shows affected individuals in every generation, with approximately half of the offspring of an affected heterozygote being affected, consistent with autosomal dominant inheritance, but the co-dominant nature is evident at the molecular level by the presence of both hemoglobin types. gpnotebook.com

Genotypic Diversity and Allelic Combinations

Due to its rarity, the genotypic diversity and common allelic combinations specifically involving the this compound variant are not extensively documented in large population studies. The initial report identified the variant in a Spanish patient. nih.gov In individuals heterozygous for this compound, one allele of the HBB gene carries the specific deletion-insertion mutation, while the other allele is typically the wild-type HBB allele, producing normal beta-globin chains. This heterozygous state results in the co-expression of both normal hemoglobin A and the unstable this compound. The quantity of this compound in heterozygotes has been reported to be approximately 26-27%. ashpublications.org

Other potential allelic combinations could theoretically involve the this compound allele inherited with other variant HBB alleles (e.g., those causing sickle cell hemoglobin or various forms of beta-thalassemia). However, the prevalence and clinical consequences of such compound heterozygous states with this compound are largely unknown due to the variant's rarity. Studies on more common hemoglobinopathies, like sickle cell disease and beta-thalassemia, demonstrate that interactions between different HBB alleles can lead to a wide spectrum of clinical severity, highlighting the importance of considering allelic combinations in genotype-phenotype correlations. archivesofmedicalscience.comnih.govnih.govresearchgate.net

Regulatory Elements and Gene Expression in this compound Production

The human beta-globin locus contains a cluster of five functional genes (ϵ, Gγ, Aγ, δ, and β) that are expressed sequentially throughout development. wikipedia.orgresearchgate.net High-level, tissue-specific expression of these genes is dependent on a crucial regulatory region located upstream of the gene cluster, known as the Locus Control Region (LCR). wikipedia.orgresearchgate.netpsu.eduubc.ca The LCR, characterized by DNase I hypersensitive sites (HS), acts as a powerful enhancer that interacts with the individual globin gene promoters through chromatin looping, facilitating access for transcription factors and RNA polymerase II. wikipedia.orgashpublications.orgpsu.eduubc.cabu.eduashpublications.org

Transcriptional and Post-Transcriptional Control of HBB Expression

Transcriptional control of HBB gene expression involves the binding of various transcription factors to specific DNA sequences (cis-acting elements) within the gene's promoter and the LCR. wikipedia.orgashpublications.orgresearchgate.netpsu.eduubc.caashpublications.orgoup.comresearchgate.netnih.govbiorxiv.org These factors, including GATA-1, KLF1, and NF-E2, play critical roles in establishing the erythroid-specific chromatin structure and regulating the developmental switching from fetal gamma-globin to adult beta-globin production. wikipedia.orgashpublications.orgresearchgate.netpsu.eduresearchgate.netnih.gov The precise mechanisms involve the formation of multi-protein complexes that interact with the DNA regulatory elements. ashpublications.orgubc.caoup.comresearchgate.netbiorxiv.org

Post-transcriptional control further modulates beta-globin production. This level of regulation includes processes such as mRNA splicing, mRNA stability, and translation. nih.govnih.govresearchgate.netashpublications.orghaematologica.org For instance, the stability of beta-globin mRNA is crucial for the efficient accumulation of hemoglobin in mature erythrocytes. nih.govhaematologica.orgashpublications.org RNA-binding proteins (RBPs) can interact with cis-acting elements, particularly in the 3' untranslated region (UTR) of the mRNA, to influence its stability and translational efficiency. nih.govresearchgate.nethaematologica.orgashpublications.org While the this compound mutation is in the coding region, it is plausible that the altered mRNA sequence or the resulting unstable protein could potentially influence mRNA stability or translation through aberrant interactions with the post-transcriptional machinery, although specific research on this for this compound is limited in the provided results.

Influence of Cis- and Trans-Acting Factors

Gene expression in the beta-globin locus is influenced by both cis-acting elements and trans-acting factors. bu.eduoup.comresearchgate.netnih.govbiorxiv.orgmurphylaboratory.com

Cis-acting elements are DNA sequences located on the same chromosome as the HBB gene that regulate its expression. These include the LCR, gene promoters (containing elements like CACCC, CCAAT, and TATA boxes), enhancers within introns, and downstream regulatory regions. wikipedia.orgresearchgate.netpsu.eduubc.caashpublications.orgoup.comresearchgate.netresearchgate.netashpublications.org These elements serve as binding sites for transcription factors and other regulatory proteins. Variations within these cis-acting elements can influence the level and developmental specificity of beta-globin gene expression. researchgate.netbiorxiv.orgresearchgate.netashpublications.org For example, certain polymorphisms in the beta-globin gene cluster have been associated with elevated levels of fetal hemoglobin in adults. researchgate.netnih.govashpublications.org While the primary defect in this compound is a coding mutation, the expression of this mutated gene product is still dependent on the proper functioning of these cis-acting regulatory elements within the beta-globin locus.

Compound NamePubChem CID
Hemoglobin13285535
Heme b76021516
Hemoglobin subunit beta (Beta-globin)23

Data Table: this compound Mutation

Globin ChainAmino Acid Position (Normal)Normal Amino AcidsMutated Amino AcidNucleotide Change (Codons)Consequence
Beta97, 98His, ValLeuDeletion of ACG in codons 97/98; remaining CTG codes for Leu nih.govDeletion of His-Val, Insertion of Leu nih.gov

Molecular Pathophysiology and Cellular Mechanisms of Hemoglobin Galicia

Alterations in Hemoglobin Tetramer Assembly and Stability Induced by Hemoglobin Galicia

This compound is characterized by a notable instability of its tetrameric structure, which is the functional form of hemoglobin responsible for oxygen transport. vulcanchem.com This instability is a direct result of a specific genetic mutation that alters the primary sequence and, consequently, the three-dimensional structure of the beta-globin chain.

Impact on αβ Dimer Formation and Tetramerization

The foundational units of a hemoglobin tetramer are the αβ dimers. nih.gov The mutation in this compound—a deletion of histidine and valine at positions 97 and 98 of the beta chain and their replacement with a single leucine (B10760876) residue—disrupts the normal conformation of the beta-globin chain. vulcanchem.comnih.gov This alteration occurs in a critical region for maintaining the beta chain's three-dimensional structure. vulcanchem.com The resulting abnormal conformation negatively impacts the stability of the entire hemoglobin tetramer. vulcanchem.com While the primary literature does not extensively detail the direct impact on the kinetics of αβ dimer formation, the inherent instability of the variant beta chain suggests that the formation of stable dimers and their subsequent assembly into a functional tetramer are compromised. The structural integrity of the individual globin chains is a prerequisite for stable dimer and tetramer formation. nih.gov

Conformational Changes and Protein Unfolding Tendencies

The deletion of two amino acids and the insertion of one creates a shortened beta chain with altered structural properties. vulcanchem.com This change in the primary structure induces significant conformational changes in the protein. The region of the beta chain affected by the Galicia mutation is crucial for proper protein folding. vulcanchem.com Consequently, this compound exhibits a high tendency for protein unfolding. This instability is a hallmark of this variant, leading to its classification as an unstable hemoglobin. psu.edu The altered conformation not only affects the stability of the molecule but also its function, including its oxygen-binding capacity. vulcanchem.com

Molecular Mechanisms of Globin Chain Instability and Degradation

The instability of the this compound variant at the molecular level triggers cellular responses aimed at clearing the abnormal protein, which can lead to pathological consequences.

Propensity for Precipitation and Inclusion Body Formation

Unstable hemoglobin variants, like this compound, have a reduced solubility within red blood cells. dnai.org This decreased solubility leads to the precipitation of the abnormal hemoglobin. These precipitates can aggregate and form intracellular inclusions known as Heinz bodies. psu.edu The formation of Heinz bodies is a characteristic feature of hemolytic anemias caused by unstable hemoglobins (B146990). These inclusions can damage the red blood cell membrane, leading to premature destruction of the cell.

Proteasomal and Autophagic Pathways of Abnormal Globin Clearance

While the specific pathways for the clearance of this compound are not explicitly detailed in the available literature, general mechanisms for the degradation of abnormal proteins in cells involve the proteasomal and autophagic pathways. The cell employs these quality control systems to remove misfolded and aggregated proteins to prevent cellular damage. It is highly probable that these pathways are involved in the degradation of the unstable this compound globin chains. The imbalance in globin chain synthesis and the presence of unstable variants can lead to the precipitation of unbound globin chains, contributing to the destruction of erythroid precursors (ineffective erythropoiesis) and hemolysis of mature red blood cells. bloodresearch.or.kr

Consequences of this compound on Heme-Globin Interactions

Heme Pocket Distortions and Heme Loss

The substitution of histidine and valine with leucine occurs within the heme pocket, a critical region for the proper folding and oxygen-binding capacity of hemoglobin. vulcanchem.comuio.no This structural change disrupts the delicate balance of interactions that hold the heme group—the iron-containing component that directly binds oxygen—in place. nih.gov The altered amino acid sequence likely leads to a distortion of the heme pocket, weakening the bonds between the globin chain and the heme molecule. nih.govresearchgate.net

Generation of Reactive Oxygen Species (ROS) and Oxidative Stress at the Molecular Level

The instability of this compound and the subsequent release of heme contribute to the generation of reactive oxygen species (ROS). frontiersin.orgnih.gov ROS are highly reactive molecules that can damage cellular components, including proteins, lipids, and DNA. mdpi.comnih.gov The iron within the released heme can participate in Fenton reactions, generating highly damaging hydroxyl radicals.

This increased production of ROS overwhelms the antioxidant defense mechanisms of the red blood cell, leading to a state of oxidative stress. mdpi.comprobiologists.com Oxidative stress further exacerbates the instability of this compound, creating a vicious cycle of protein degradation and cellular damage. nih.gov The accumulation of oxidized proteins and lipids can lead to the formation of intracellular inclusions, a hallmark of unstable hemoglobin variants. uio.no

Cellular Effects on Erythroid Precursors and Mature Erythrocytes

The molecular abnormalities of this compound have significant repercussions for both the developing red blood cells (erythroid precursors) in the bone marrow and the mature red blood cells circulating in the bloodstream.

Dyserythropoiesis Mechanisms in Affected Cell Lines

The presence of the unstable this compound can interfere with the normal development and maturation of red blood cells, a process known as erythropoiesis. frontiersin.orgmhmedical.com This leads to dyserythropoiesis, characterized by the production of abnormal and defective red blood cells. mhmedical.comnih.gov In the bone marrow, the premature destruction of erythroid precursors (intramedullary hemolysis) occurs because the unstable hemoglobin precipitates, leading to cell death. mhmedical.com This ineffective erythropoiesis contributes significantly to the anemia seen in individuals with this compound. frontiersin.org

Studies on cell lines affected by similar unstable hemoglobins show evidence of apoptosis (programmed cell death) in late-stage erythroid precursors, further reducing the output of mature red blood cells. frontiersin.org The molecular mechanisms likely involve the activation of stress pathways in response to the accumulation of unfolded or misfolded globin chains and oxidative stress.

Molecular Determinants of Red Blood Cell Membrane Integrity and Premature Lysis

The red blood cell membrane is a complex structure crucial for maintaining the cell's shape, deformability, and survival. nih.gov The oxidative stress generated by this compound can directly damage the components of the red blood cell membrane. mdpi.com Oxidation of membrane lipids and proteins can alter the fluidity and permeability of the membrane, making it more fragile and susceptible to rupture. functionalfluidics.com

The binding of denatured hemoglobin to the membrane can also disrupt the interaction between the membrane and the underlying cytoskeleton, further compromising its structural integrity. nih.gov This loss of membrane integrity leads to premature lysis (hemolysis) of the red blood cells in the circulation. functionalfluidics.comfrontiersin.org The shortened lifespan of the red blood cells is a major contributor to the hemolytic anemia associated with this compound. vulcanchem.comuio.no

Molecular Interactions of this compound with Other Hemoglobin Variants

The clinical and molecular picture can become more complex when an individual inherits the gene for this compound along with a gene for another hemoglobin variant.

Compound Heterozygosity and Functional Consequences at the Molecular Level

An individual who inherits two different abnormal alleles for the same gene is known as a compound heterozygote. ascls.org For example, a person could inherit the gene for this compound from one parent and the gene for another hemoglobin variant, such as Hemoglobin S (the cause of sickle cell anemia), from the other parent. ascls.orgwikipedia.org

Mechanistic Interplay in Co-Inherited Hemoglobinopathies

The co-inheritance of this compound with other hemoglobinopathies, such as alpha-thalassemia or beta-thalassemia, can lead to complex clinical pictures. The interaction between these genetic defects at a molecular and cellular level determines the ultimate phenotypic expression of the disease. While specific research on the co-inheritance of this compound is limited, the mechanistic interplay can be inferred from the known pathophysiology of unstable hemoglobins and thalassemias.

The fundamental principle governing the clinical severity in co-inherited hemoglobinopathies is the balance between the alpha (α) and non-alpha (in this case, the abnormal beta-Galicia, βG) globin chains. ispub.com An imbalance in this ratio leads to the accumulation of unpaired globin chains, which are unstable and precipitate within the red blood cell precursors in the bone marrow and in mature red blood cells. ispub.com This precipitation causes cell damage, ineffective erythropoiesis (destruction of red blood cell precursors), and hemolysis (destruction of mature red blood cells), which are the hallmarks of thalassemia and unstable hemoglobin variants. ispub.commdpi.com

Co-inheritance with Alpha-Thalassemia

Alpha-thalassemia is characterized by a reduced or absent synthesis of α-globin chains. mdpi.com When an individual inherits both this compound (a β-chain variant) and α-thalassemia, the reduced number of α-chains can paradoxically lead to a less severe clinical phenotype. This phenomenon is based on the principle of restoring a more balanced α- to non-α-globin chain ratio.

The proposed mechanism is as follows:

In an individual with only this compound, there is a relative excess of α-chains compared to the unstable βG-chains. These excess α-chains can precipitate, contributing to red cell damage.

This reduction in α-chains can lead to a more balanced α/βG ratio, decreasing the pool of unpaired, precipitating α-chains. hematologybd.org

A more balanced globin chain synthesis results in less ineffective erythropoiesis and reduced hemolysis, thereby ameliorating the severity of the anemia. hematologybd.orgmedicinenet.com

This ameliorating effect has been well-documented in the co-inheritance of β-thalassemia with α-thalassemia and with other unstable hemoglobin variants. hematologybd.orgmedicinenet.com For instance, in cases of co-inheritance of β-thalassemia with α-thalassemia, the clinical presentation can shift from a severe, transfusion-dependent thalassemia major to a milder, non-transfusion-dependent thalassemia intermedia. hematologybd.org

Co-inheritance with Beta-Thalassemia

The interaction of this compound with β-thalassemia presents a more complex and potentially more severe scenario. In this case, an individual would have the gene for this compound on one chromosome 11 and a β-thalassemia mutation on the other.

The mechanistic interplay would depend on the type of β-thalassemia mutation:

β+-thalassemia: In this form, there is a reduced production of normal β-globin chains (βA). The individual would produce Hb Galicia, a small amount of normal Hemoglobin A (HbA), and Hemoglobin A2 (HbA2). The clinical severity would be influenced by the amount of stable HbA produced. However, the presence of the highly unstable Hb Galicia would likely still result in significant hemolysis.

β0-thalassemia: In this form, there is a complete absence of normal β-globin chain production from the affected allele. The individual would produce only Hb Galicia and HbA2. This scenario would likely lead to a very severe clinical phenotype, as all the produced β-chains would be the unstable Galicia variant, leading to profound hemolytic anemia.

The co-inheritance of a β-globin structural variant with β-thalassemia often results in a clinical picture similar to or more severe than that of homozygous β-thalassemia. nih.gov The ongoing production of the unstable Hb Galicia would continue to drive hemolysis and ineffective erythropoiesis.

Research Findings from Analogous Co-Inheritance Scenarios

While direct studies on this compound co-inheritance are scarce, research on other hemoglobin variants provides valuable insights.

Co-inherited ConditionInteracting Hemoglobin Variant(s)Observed Phenotypic EffectMechanistic Rationale
α-thalassemiaβ-thalassemiaAmelioration of anemiaImproved α/β-globin chain balance, reducing precipitation of excess α-chains. hematologybd.org
α-thalassemiaHemoglobin E (HbE)Mild thalassemic red cell changesReduced α-chain synthesis partially balances the reduced βE-chain production. nih.gov
β-thalassemiaHemoglobin S (HbS)Sickle-β-thalassemia, variable severityThe amount of normal HbA produced modulates the sickling process.
β-thalassemiaHemoglobin C (HbC)Mild to moderate chronic hemolytic anemiaImbalance of α/β-chains combined with the properties of HbC. medscape.com
β-thalassemiaHemoglobin D-PunjabHematological indices similar to β-thalassemia traitThe specific interaction depends on whether the mutations are in cis or trans. nih.gov

This table is interactive. You can sort and filter the data to explore the different co-inheritance scenarios.

Advanced Methodologies for Characterization and Diagnostics of Hemoglobin Galicia

Protein-Based Methodologies for Hemoglobin Galicia Identification

The identification of this compound, an unstable variant resulting from a specific beta-globin chain mutation, necessitates precise and sensitive analytical methods. The deletion of histidine and valine at positions β97 and β98 and the insertion of a leucine (B10760876) residue create a unique protein structure that can be detected and isolated using the following methodologies. vulcanchem.comnih.gov

Electrophoresis is a cornerstone technique in hemoglobinopathy diagnostics, separating molecules based on their migration in an electric field. researchgate.net The net electrical charge of a hemoglobin variant, determined by its amino acid composition, dictates its electrophoretic mobility. mun.ca

Capillary electrophoresis (CE) is a high-resolution automated separation technique used for the screening of hemoglobin variants. sebia.comnih.gov In CE, charged molecules are separated in a narrow capillary filled with an electrolyte buffer based on their electrophoretic mobility in a specific pH environment. sebia.com This method offers rapid analysis, high efficiency, and excellent resolution, allowing for the detection of subtle differences between hemoglobin species. sebia.comomjournal.org

For this compound, the structural change—the loss of a positively charged histidine and a neutral valine, replaced by a neutral leucine—results in a significant alteration of the beta chain's isoelectric point (pI). This change in net charge would cause this compound to migrate differently from normal Hb A and other common variants during CE analysis. Although specific CE migration data for this compound is not extensively detailed in the literature, the principle of the technique makes it a powerful prospective tool for its initial detection in screening programs. dntb.gov.uacheckorphan.org The high resolving power of CE is particularly advantageous for separating variants that may co-migrate with normal hemoglobin fractions in lower-resolution methods. sebia.com

Traditional gel electrophoresis methods, using agarose (B213101) or polyacrylamide as a support medium, remain fundamental in hemoglobin variant analysis. hellabio.comnih.gov These techniques separate hemoglobins (B146990) based on their net negative charge at an alkaline pH. learnhaem.com

Agarose Gel Electrophoresis: Typically performed at an alkaline pH (e.g., 8.4-8.6), this method is a primary screening tool. learnhaem.comnih.gov Hemoglobin, being negatively charged at this pH, migrates towards the anode. learnhaem.com Variants with different surface charges will travel at different speeds, resulting in distinct banding patterns. mun.ca

Polyacrylamide Gel Electrophoresis (PAGE): PAGE offers higher resolution than agarose and can be used in various formats. researchgate.netnih.gov Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) separates proteins primarily by molecular weight, which is relevant for identifying deletions or insertions in globin chains. labxchange.org Isoelectric focusing (IEF) in polyacrylamide gels, which separates proteins based on their isoelectric point (pI) across a pH gradient, is particularly effective. researchgate.net

In the specific case of this compound, isoelectric focusing has demonstrated that the variant (often labeled as Hb X in reports) migrates slightly faster than Hemoglobin A2. vulcanchem.compsu.edu This distinct mobility provides a crucial clue for its presumptive identification.

Table 1: Electrophoretic Mobility of this compound

TechniqueSupport MediumFindingReference
Isoelectric Focusing (IEF)Polyacrylamide GelMoves slightly faster than Hemoglobin A2 vulcanchem.com, psu.edu

Chromatography provides powerful separation and purification of hemoglobin variants and their constituent globin chains, essential for definitive characterization.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and quantitative method widely used for hemoglobin analysis. nih.gov For globin chain analysis, reversed-phase HPLC (RP-HPLC) is the method of choice. nih.gov This technique separates polypeptide chains based on differences in their hydrophobicity.

RP-HPLC is a critical tool for characterizing this compound. The analysis effectively separates the abnormal beta chain, designated beta-X (or βX), from the normal alpha (α), beta (βA), and gamma (Gγ and Aγ) globin chains. vulcanchem.compsu.edu The distinct hydrophobic character of the altered beta chain, resulting from the His-Val deletion and Leu insertion, causes it to elute at a unique retention time. This allows for both its identification and quantification relative to the other globin chains. vulcanchem.com In heterozygotes, this compound typically constitutes 26-27% of the total hemoglobin. vulcanchem.compsu.edu

The established elution order for globin chains in a sample containing this compound using RP-HPLC provides a clear diagnostic signature. vulcanchem.compsu.edu

Table 2: Reversed-Phase HPLC Elution Profile for Globin Chains in this compound

Elution OrderGlobin ChainDescriptionReference
1βA (beta-A)Normal adult beta-globin vulcanchem.com, psu.edu
2α (alpha)Normal alpha-globin vulcanchem.com, psu.edu
3βX (beta-X)Abnormal beta-globin in Hb Galicia vulcanchem.com, psu.edu
4Gγ (G-gamma)Fetal gamma-globin (Glycine at pos. 136) vulcanchem.com, psu.edu
5Aγ (A-gamma)Fetal gamma-globin (Alanine at pos. 136) vulcanchem.com, psu.edu

Ion-exchange chromatography (IEX) separates molecules based on their net surface charge by utilizing a charged stationary phase. For hemoglobin variants, which often differ in charge due to amino acid substitutions, IEX is an effective method for purification. researchgate.netthermofisher.com Cation-exchange HPLC, for example, is a standard automated method for quantifying HbA2 and detecting many common variants. thejh.orgnih.gov

For the specific isolation of the intact this compound tetramer, DEAE-cellulose (diethylaminoethyl cellulose) chromatography has been successfully used. vulcanchem.compsu.edu DEAE-cellulose is an anion-exchange resin, meaning its positively charged functional groups bind to negatively charged molecules like hemoglobin at a suitable pH. By carefully controlling the pH and ionic strength of the buffer, different hemoglobin species can be eluted sequentially, allowing for the purification of this compound away from Hb A and other fractions. vulcanchem.compsu.edu This purification is a critical prerequisite for subsequent structural analyses, such as protein sequencing, to confirm the molecular defect.

High-Performance Liquid Chromatography (HPLC) of Globin Chains

Mass Spectrometry (MS)-Based Approaches for Structural Elucidation

Mass spectrometry has become an indispensable tool for the structural characterization of hemoglobin variants, offering high resolution and accuracy to unravel the primary structures of proteins. myadlm.orgnih.gov Techniques such as electrospray ionization mass spectrometry (ESI-MS) are particularly powerful for analyzing both intact globin chains and peptide fragments, providing a comprehensive picture of the molecular abnormality. researchgate.netlcms.cz For this compound, MS-based methods are critical in confirming the specific amino acid changes that define this variant.

Peptide Mapping and De Novo Sequencing for Mutation Localization

Peptide mapping, also known as protein fingerprinting, is a cornerstone of protein identification and characterization. rapidnovor.comcreative-proteomics.com This bottom-up proteomic approach involves the enzymatic digestion of the protein, typically with trypsin, followed by the separation and analysis of the resulting peptides using liquid chromatography coupled with mass spectrometry (LC-MS). rapidnovor.comlcms.cz The resulting peptide masses are compared to a theoretical digest of the standard protein sequence, allowing for the rapid localization of any variations. rapidnovor.comnih.gov

In the specific case of this compound, tryptic digestion of the abnormal beta-globin chain (βX-chain) is performed. vulcanchem.com The peptide mixture is then separated, often by reversed-phase high-performance liquid chromatography (HPLC), and analyzed by MS. vulcanchem.com This analysis confirms the mutation by identifying a peptide fragment with an altered mass corresponding to the region of the mutation. Specifically, the analysis would show the absence of the peptide containing the usual histidine and valine at positions 97 and 98 and the appearance of a new peptide containing leucine at this modified position. vulcanchem.com Further fragmentation of this variant peptide using tandem MS (MS/MS) can provide amino acid sequence data to precisely confirm the deletion of histidine and valine and the insertion of leucine. nih.govvulcanchem.com

Intact Protein Mass Analysis for Molecular Weight Confirmation

Intact protein mass analysis provides a top-down approach, measuring the precise molecular weight of the entire globin chain without prior digestion. creative-proteomics.comchl.co.nz This method is highly effective for detecting variants where an amino acid substitution, deletion, or addition has occurred, as these changes result in a predictable mass shift. lcms.cznih.gov Using techniques like ESI-MS, the analysis of whole blood can yield the molecular weights of the intact alpha, beta, and any variant globin chains. chl.co.nz

This compound is characterized by the deletion of two amino acids, histidine (His) and valine (Val), and their replacement by a single leucine (Leu) residue in the beta-globin chain. vulcanchem.com This results in a net change in the molecular weight of the chain.

Table 1: Calculated Mass Shift in this compound Beta-Globin Chain

Amino Acid ChangeAverage Molecular Weight (Da)Net Mass Change (Da)
Histidine (His) Deletion-137.1
Valine (Val) Deletion-99.1
Leucine (Leu) Insertion+113.1
Total Net Change -123.1

Note: Average molecular weights are used for this illustrative calculation.

Intact mass analysis of a sample containing this compound would therefore reveal a beta-globin chain with a mass that is approximately 123.1 Daltons less than the normal beta-A globin chain (whose calculated molecular weight is 15,867.2 Da). nih.gov This specific mass difference provides strong, direct evidence for the nature of the mutation and confirms the presence of the abnormal hemoglobin. researchgate.netnih.gov

Isoelectric Focusing (IEF) for Hemoglobin Variant Profiling

In IEF analysis, this compound displays a distinct migration pattern that aids in its initial identification. It has been observed to move slightly faster than Hemoglobin A2 towards the anode. vulcanchem.com This specific positioning distinguishes it from other common and uncommon hemoglobin variants, making IEF a valuable component of the diagnostic workflow. vulcanchem.comnih.gov While IEF provides a strong indication, it is typically used in conjunction with other methods for a definitive characterization. uw.edu

Nucleic Acid-Based Methodologies for this compound Mutation Detection

While protein analysis techniques are crucial for characterizing the hemoglobin variant itself, nucleic acid-based methodologies provide the definitive diagnosis by identifying the precise mutation at the genetic level. dnai.org DNA analysis is the gold standard for confirming hemoglobinopathies, as it directly examines the causative defect in the globin gene. uw.edu

DNA Sequencing Techniques for Definitive Diagnosis

DNA sequencing is the most direct and unambiguous method for identifying the genetic basis of hemoglobin variants. ipinnovative.com At the genetic level, this compound results from a three-nucleotide deletion in the beta-globin gene (HBB) located on chromosome 11. vulcanchem.com This deletion involves the nucleotides ACG at codons 97 and 98. vulcanchem.com The removal of this sequence eliminates the codons for histidine and valine and creates a new codon, CTG, which codes for leucine. vulcanchem.com The mutation is formally designated as HBB:c.293_295delACG. vulcanchem.com

Sanger Sequencing of the HBB Gene

Sanger sequencing is the traditional and highly reliable method for targeted sequencing of specific genes. nih.govarchivesofmedicalscience.com To diagnose this compound, the HBB gene is amplified from the patient's genomic DNA using the polymerase chain reaction (PCR). nih.gov The amplified product, specifically the segment containing exons and intron-exon boundaries, is then sequenced. uw.edunih.gov

The sequencing analysis focuses on the region encompassing codons 97 and 98. vulcanchem.com By comparing the patient's sequence electropherogram to a normal HBB gene reference sequence, the specific deletion of the three nucleotides (ACG) is clearly identified. archivesofmedicalscience.com This provides an unequivocal confirmation of the molecular basis of this compound, distinguishing it from all other hemoglobin variants and finalizing the diagnosis. ipinnovative.com

Table 2: Summary of Methodologies for this compound

MethodologyAnalytePrincipleKey Finding for this compound
Peptide Mapping Protein (Peptides)Digestion and MS analysis of peptide fragments to locate mutations. rapidnovor.comConfirms the absence of His and Val and the presence of Leu at positions β97/98. vulcanchem.com
Intact Mass Analysis Protein (Globin Chain)Measures the precise molecular weight of the intact globin chain. creative-proteomics.comDetects a beta-globin chain that is ~123.1 Da lighter than normal.
Isoelectric Focusing Protein (Hemoglobin)Separates proteins based on isoelectric point (pI). nih.govHb Galicia migrates slightly faster than HbA2. vulcanchem.com
Sanger Sequencing DNA (HBB Gene)Determines the exact nucleotide sequence of a targeted DNA region. nih.govIdentifies the specific HBB:c.293_295delACG deletion. vulcanchem.com
Next-Generation Sequencing (NGS) Panels for Hemoglobinopathy Variants

Next-Generation Sequencing (NGS) has become a powerful tool in clinical genetics, allowing for the simultaneous analysis of multiple genes associated with a particular group of disorders. nih.gov For hemoglobinopathies, targeted NGS panels are designed to sequence the entirety of the globin gene clusters, including the alpha-globin (HBA1, HBA2) and beta-globin (HBB) genes, along with their regulatory regions. mdpi.com

This comprehensive approach is highly effective for identifying the specific genetic lesion causing this compound, which is a three-nucleotide deletion (HBB:c.293_295delACG) in the beta-globin gene. vulcanchem.com NGS can accurately detect not only single nucleotide variants (SNVs) but also small insertions and deletions (indels) like the one found in this compound. mdpi.com The technology is particularly valuable in complex diagnostic cases where multiple mutations may be present or for large-scale carrier screening programs. nih.gov While traditional methods are effective for many common variants, NGS provides added value for characterizing rare and complex hemoglobinopathies. nih.goveurobloodnet.eu

Table 1: Application of NGS in this compound Diagnosis

FeatureDescriptionRelevance to this compound
Target Genes HBA1, HBA2, HBB, and other globin genes.The causative mutation for this compound is located in the HBB gene. vulcanchem.com
Variant Detection Capable of identifying SNVs, indels, and copy number variations (CNVs). mdpi.comDetects the specific c.293_295delACG deletion. vulcanchem.com
Diagnostic Utility Comprehensive analysis in a single assay, useful for differential diagnosis and complex cases. nih.govmdpi.comConfirms the precise molecular basis of the unstable hemoglobin variant.

Polymerase Chain Reaction (PCR)-Based Assays for Targeted Detection

Polymerase Chain Reaction (PCR) is a cornerstone of modern molecular diagnostics, enabling the exponential amplification of a specific DNA segment. nih.gov For known mutations like that in this compound, various PCR-based assays can be designed for rapid and targeted detection. nih.gov

Allele-Specific PCR (AS-PCR), also known as the Amplification Refractory Mutation System (ARMS), is a technique that allows for the selective amplification of a specific allele. nih.govfrontiersin.org The method uses primers whose 3' end corresponds to the mutation site. Under stringent conditions, amplification occurs only when the primer is perfectly complementary to the DNA template. nih.gov

For this compound, two forward primers can be designed: one specific to the normal (wild-type) sequence at codons 97/98 of the HBB gene and another specific to the sequence containing the c.293_295delACG deletion. These are used in conjunction with a common reverse primer. The presence and size of the amplified products can unambiguously determine the genotype of an individual. bioline.org.br

Table 2: Genotype Determination using Allele-Specific PCR for this compound

GenotypeWild-Type Primer AmplificationMutant Primer AmplificationInterpretation
Normal (HbA/HbA) YesNoIndividual is homozygous for the normal allele.
Heterozygous (HbA/Hb Galicia) YesYesIndividual is a carrier of this compound.
Homozygous (Hb Galicia/Hb Galicia) NoYesIndividual is homozygous for the this compound mutation.

Restriction Fragment Length Polymorphism (RFLP) is a technique that exploits variations in DNA sequences that affect sites for restriction enzymes. wikipedia.org If a mutation either creates or abolishes a recognition site for a specific restriction enzyme, digestion of the DNA will produce fragments of different lengths compared to the normal sequence. nih.gov

The applicability of RFLP for detecting this compound depends on whether the c.293_295delACG deletion alters a known restriction site. The DNA sequence spanning the mutation is first amplified by PCR (a method known as PCR-RFLP). nih.gov The resulting PCR product is then incubated with the chosen restriction enzyme, and the fragments are separated by gel electrophoresis to visualize the pattern. ebsco.com While largely replaced by more direct sequencing and PCR methods, RFLP was an important early tool for genetic analysis. wikipedia.orgebsco.com

Allele-Specific PCR (AS-PCR)

Hybridization-Based Techniques for Mutation Screening

Hybridization-based techniques rely on the principle that a labeled, single-stranded DNA probe will bind specifically to its complementary sequence in a sample. frontiersin.org These methods are effective for screening for the presence of a known mutation.

For this compound, a short, labeled oligonucleotide probe can be synthesized to be perfectly complementary to the HBB gene sequence containing the c.293_295delACG deletion. Common formats include dot blot or reverse dot blot analysis, where amplified patient DNA is immobilized on a membrane and then exposed to the probe. nih.gov A signal is produced only if the patient's DNA contains the mutation.

More advanced hybridization methods like microarrays or the Sandwich Hybridization Assay (SHA) offer higher throughput and sensitivity. mdpi.comresearchgate.net In a SHA, a "capture probe" immobilizes the target DNA from the sample, and a "signal probe" carrying a detectable label binds to a different part of the target, confirming its presence. mdpi.com

Structural Biology Techniques for this compound Analysis

Understanding the functional consequences of a hemoglobin variant, such as its instability and altered oxygen affinity, requires detailed knowledge of its three-dimensional structure. Structural biology techniques provide this insight at an atomic level.

X-ray Crystallography of this compound and its Complexes

X-ray crystallography is the preeminent technique for determining the precise three-dimensional atomic structure of proteins. rsc.org The method involves growing highly ordered crystals of the purified protein and then bombarding them with X-rays. The way the X-rays are diffracted by the atoms in the crystal allows for the calculation of the electron density and, subsequently, the reconstruction of the molecule's atomic structure. nih.gov

The structures of normal hemoglobin and myoglobin (B1173299) were among the first protein structures ever solved, a landmark achievement that laid the foundation for structural biology. frontiersin.org Since then, crystallography has been used to determine the structures of thousands of hemoglobin variants, providing critical insights into the molecular basis of their function and dysfunction. frontiersin.org

For this compound, the primary mutation involves the deletion of histidine and valine at positions β97 and β98 and their replacement by a single leucine residue. nih.gov An X-ray crystallography study of this compound would reveal the precise structural consequences of this change. Such an analysis would likely show:

Alterations in the conformation of the beta-globin chain.

Disruption of the interface between different globin chains within the hemoglobin tetramer.

Changes in the local environment of the heme group, which could explain altered oxygen binding properties and the molecule's characteristic instability. vulcanchem.com

While the specific amino acid change is well-documented through genetic and protein sequencing, a high-resolution crystal structure would provide the definitive visualization of its destabilizing effects. nih.govpsu.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of proteins in solution at atomic resolution. pnas.org For a structurally perturbed protein like this compound, NMR can provide unparalleled insights into the conformational dynamics that are altered due to the deletion of Histidine (His) and Valine (Val) at positions β97 and β98 and the insertion of a Leucine (Leu) residue. ysu.amnih.gov

NMR studies, particularly using 1H, 15N, and 13C isotopes, can monitor the chemical environment of individual nuclei within the protein. Changes in chemical shifts of specific amino acid residues in this compound compared to normal Hemoglobin A (HbA) can pinpoint the precise locations and extent of structural perturbations. For instance, resonances from amino acids in and around the β-globin chain's G-helix, where the mutation occurs, would be expected to show significant chemical shift perturbations. pnas.orgresearchgate.net

Furthermore, NMR relaxation experiments (measuring R1, R2, and heteronuclear NOE) can probe the dynamics of the protein backbone and side chains over a wide range of timescales (picoseconds to seconds). nih.gov This is particularly relevant for understanding the instability of this compound. It is hypothesized that the mutation induces increased flexibility or aberrant motions in certain regions of the protein, leading to its propensity to denature and precipitate. By comparing the relaxation parameters of this compound with those of HbA, it would be possible to identify regions with altered dynamics. nih.govresearchgate.net Such studies could reveal, for example, if the mutation in the G-helix leads to dynamic instability in the crucial α1β1 or α1β2 subunit interfaces, which are critical for the cooperative binding of oxygen. nih.govresearchgate.net

Table 1: Hypothetical NMR Chemical Shift Perturbations in this compound Compared to Hemoglobin A (Note: This table is illustrative and based on expected outcomes from NMR studies of mutant proteins. Specific experimental data for this compound is not publicly available.)

ResidueLocationExpected Chemical Shift Change (ppm)Implied Structural/Dynamic Effect
β96 LeuG-helix> 0.5Direct neighbor to the mutation site, significant environmental change.
β99 AspG-helix> 0.5Direct neighbor to the mutation site, significant environmental change.
β102 AsnG-helix0.2 - 0.4Proximal to the mutation, indicating local structural rearrangement.
α31 ArgB-helix (α1β1 interface)0.1 - 0.3Potential allosteric effect on subunit interface dynamics. nih.gov
β37 TrpC-helix (heme pocket)0.1 - 0.2Possible long-range perturbation affecting the heme pocket environment.

Cryo-Electron Microscopy (Cryo-EM) for High-Resolution Structures

Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique in structural biology, capable of determining the high-resolution structures of macromolecules, including those that are difficult to crystallize. asbmb.org For this compound, which may have altered conformational homogeneity due to its instability, Cryo-EM offers a significant advantage over traditional X-ray crystallography. asbmb.org

The methodology involves flash-freezing a purified solution of this compound in a thin layer of vitreous ice, preserving the native conformation of the protein molecules. A transmission electron microscope then images hundreds of thousands of individual protein particles from different angles. Sophisticated image processing and computational reconstruction algorithms are then used to generate a three-dimensional density map of the protein, from which an atomic model can be built. rcsb.orgbiorxiv.org

Recent advancements have demonstrated the feasibility of determining the structure of normal human hemoglobin at resolutions approaching 3.2 Å using Cryo-EM. asbmb.orgrcsb.org At this resolution, it is possible to visualize the detailed arrangement of amino acid side chains and the prosthetic heme groups. asbmb.org A high-resolution Cryo-EM structure of this compound would be invaluable. It would allow for a direct visualization of the structural consequences of the His-Val deletion and Leu insertion. Key questions that could be answered include how the new Leu residue is accommodated within the structure, how the local backbone conformation of the G-helix is distorted, and whether there are any resulting long-range structural changes at the subunit interfaces or in the heme pocket that could explain the protein's instability and altered function. nih.govpnas.org

Table 2: Cryo-EM Data and Reconstruction Parameters for a Hypothetical this compound Study (Note: This table is illustrative, based on published data for normal hemoglobin. rcsb.orgbiorxiv.org)

ParameterValueDescription
MicroscopeTitan KriosA common high-end transmission electron microscope for Cryo-EM.
Voltage300 kVStandard accelerating voltage for high-resolution imaging.
DetectorGatan K3 Direct DetectorA state-of-the-art detector for counting electrons.
Resolution~3.5 ÅExpected achievable resolution for a well-behaving sample. biorxiv.org
Number of Particles~200,000A typical number of particle images required for high-resolution reconstruction.
Reconstruction SoftwareRELION/CryoSPARCWidely used software packages for Cryo-EM data processing.

Biophysical Characterization of this compound Function (Methodology Focus)

UV-Visible (UV-Vis) and Circular Dichroism (CD) spectroscopy are fundamental techniques for assessing the structural integrity and stability of proteins. nih.govunivr.it

UV-Visible Spectroscopy: The UV-Vis spectrum of hemoglobin has two main characteristic peaks: one in the near-UV region around 280 nm, corresponding to the absorption by aromatic amino acids (Tryptophan and Tyrosine), and a strong Soret band around 405-415 nm, which is characteristic of the heme group. ysu.amnih.gov The Soret band is particularly sensitive to the oxidation state of the heme iron and the integrity of the heme pocket. nih.gov In an unstable variant like this compound, denaturation or heme loss would lead to a decrease in the Soret band absorbance. ysu.amtandfonline.com Monitoring the change in absorbance at the Soret peak as a function of temperature or chemical denaturants (like urea (B33335) or guanidine (B92328) hydrochloride) provides a quantitative measure of the protein's stability. tandfonline.com

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is the method of choice for monitoring the secondary structure of proteins. univr.itrsc.org The far-UV CD spectrum (190-250 nm) of hemoglobin is dominated by the high proportion of α-helical structure, showing characteristic negative bands at approximately 208 and 222 nm. jasco-global.com Any perturbation that leads to unfolding, as is the case with this compound, would result in a change in the CD spectrum, typically a decrease in the signal intensity at these wavelengths, indicating a loss of α-helical content. nih.gov By performing thermal or chemical denaturation and monitoring the CD signal at 222 nm, a melting temperature (Tm) or denaturant midpoint concentration (Cm) can be determined, providing a quantitative measure of the protein's thermodynamic stability. nih.gov

Calorimetry directly measures the heat changes associated with biochemical processes, providing direct thermodynamic information about protein stability. rsc.orgresearchgate.net

Differential Scanning Calorimetry (DSC): DSC is a powerful technique for studying the thermal stability of proteins. rsc.org It measures the heat capacity of a protein solution as a function of temperature. As the protein unfolds (denatures) with increasing temperature, it absorbs heat, resulting in an endothermic peak in the DSC thermogram. aip.org The apex of this peak corresponds to the thermal transition midpoint (Tm), a direct measure of the protein's stability. The area under the peak provides the calorimetric enthalpy (ΔHcal) of unfolding. alan-cooper.org.uk For an unstable variant like this compound, the Tm would be expected to be significantly lower than that of normal HbA, quantifying its reduced thermal stability. aip.org

Isothermal Titration Calorimetry (ITC): While often used to study binding interactions, ITC can also be employed to assess protein stability by measuring the heat of binding of a ligand that preferentially binds to the folded state. nih.govunivr.it More relevant to this compound, ITC could be used to study interactions with potential stabilizing molecules or with other proteins like haptoglobin, which binds to cell-free hemoglobin. nih.gov The thermodynamic parameters (enthalpy, entropy, and binding affinity) obtained from ITC can provide insights into the forces driving these interactions and how they might be affected by the structural changes in this compound. nih.gov

Table 3: Illustrative Thermodynamic Parameters for Hemoglobin Stability Assessment (Note: This table presents hypothetical data comparing Hemoglobin A and this compound to illustrate the expected outcomes of biophysical characterization.)

MethodologyParameterHemoglobin A (Expected)This compound (Hypothetical)Implication for this compound
CD Spectroscopy Thermal Midpoint (Tm)~70 °C~60 °CLower thermal stability.
DSC Thermal Midpoint (Tm)~71 °C nih.gov~62 °CReduced thermal stability.
DSC Enthalpy of Unfolding (ΔHcal)~400 kJ/mol~320 kJ/molLower energy required for unfolding.

Epidemiological and Population Genetic Studies of Hemoglobin Galicia

Geographic Distribution and Prevalence of Hemoglobin Galicia in Global Populations

Population Screening Strategies and Methodological Considerations

Population screening for hemoglobin variants, including potentially rare types like this compound, often utilizes methods capable of separating and identifying different hemoglobin molecules. Newborn screening programs in Spain, including Galicia, have historically employed planar chromatographic techniques. researchgate.net Modern approaches for detecting hemoglobin variants commonly include techniques such as high-performance liquid chromatography (HPLC), isoelectric focusing (IEF), and tandem mass spectrometry (MS/MS). medrxiv.org These methods offer high sensitivity and specificity in differentiating various hemoglobin types. medrxiv.org While these techniques are capable of identifying abnormal hemoglobins (B146990), the specific strategies and methodological considerations optimized for population-wide screening specifically for the this compound variant are not detailed in the provided search results.

Evolutionary Genetics and Historical Dissemination of the this compound Allele

Information regarding the evolutionary genetics and historical dissemination patterns of the this compound allele is not available within the scope of the provided search results. Studies on the evolutionary history of hemoglobin variants often involve detailed genetic analyses, including haplotype analysis and investigations into gene flow and selective pressures.

Haplotype Analysis and Linkage Disequilibrium Studies

Details on haplotype analysis and linkage disequilibrium studies specifically conducted on the this compound allele are not present in the provided information. Haplotype analysis is a valuable tool for understanding the genetic background on which a mutation arose and its subsequent history within populations. nih.govnumberanalytics.com

Insights into Gene Flow and Migration Patterns

Insights into the gene flow and migration patterns that may have contributed to the presence and distribution of the this compound allele are not provided in the search results. Studies of gene flow examine the transfer of genetic variation between populations, which can be influenced by migration and other demographic factors. uct.ac.zabiorxiv.org

Selective Pressures Influencing Allele Frequency

Information on any specific selective pressures that may have influenced the frequency of the this compound allele in populations is not available in the provided search results. Selective pressures, such as those related to environmental factors or disease resistance (as seen with other hemoglobin variants like HbS and malaria), can impact the prevalence of an allele over time. lumenlearning.comucl.ac.uksavemyexams.comtheg-cat.com

Demographic and Ethnic Associations of this compound

The initial identification of this compound was in a Spanish patient. psu.edunih.gov Beyond this instance, specific demographic and ethnic associations of this compound in broader populations are not detailed in the provided search results. Studies on hemoglobin traits and related conditions have shown variations in prevalence across different ethnic and demographic groups, but data specific to this compound in this context is not available here. nih.govelsevier.es

Theoretical Models and Computational Approaches in Hemoglobin Galicia Research

Molecular Dynamics (MD) Simulations of Hemoglobin Galicia Structural Perturbations

Molecular dynamics (MD) simulations are powerful computational techniques used to study the physical movement of atoms and molecules over time. connectedpapers.comelifesciences.org For a protein like hemoglobin, MD simulations provide a dynamic view of its structure, allowing researchers to observe conformational changes that are often invisible to static experimental methods like X-ray crystallography. nih.govnih.gov In the context of this compound, MD simulations are invaluable for elucidating how the deletion of two amino acids and the insertion of another in the β-globin chain perturbs the protein's structure and dynamics.

Table 1: Potential Comparative Findings from MD Simulations of Hemoglobin A vs. This compound
ParameterExpected Finding in Hemoglobin A (Wild-Type)Predicted Finding in this compound (Mutant)Potential Significance
Root Mean Square Deviation (RMSD)Stable trajectory with low RMSD values after equilibration. nih.govHigher overall RMSD, indicating greater structural deviation and instability.Increased molecular instability, consistent with a hemolytic phenotype.
Root Mean Square Fluctuation (RMSF)Characteristic fluctuation pattern, with higher flexibility in loop regions. nih.govSignificantly increased fluctuations around the mutation site (β-FG corner) and potentially at subunit interfaces.Disruption of local structure and weakened interactions between subunits.
Subunit Interface StabilityStable α1β1 and α1β2 interfaces, crucial for cooperative oxygen binding.Disruption of key hydrogen bonds and salt bridges at the α1β2 interface, which is critical for the T-R transition.Impaired allostery and cooperativity, leading to poor oxygen transport function.
Solvent Accessible Surface Area (SASA)Normal exposure of hydrophobic/hydrophilic residues.Exposure of normally buried hydrophobic patches to the solvent.Increased propensity for aggregation, leading to the formation of Heinz bodies. psu.edu
Table 2: Hypothetical Quantum Chemistry Analysis of the Heme Pocket
ParameterDescriptionPredicted Impact in this compound
Heme Porphyrin StrainThe energy stored in the heme ring due to structural deformation imposed by the protein. nih.govIncreased strain on the heme in the β-subunit, altering its electronic properties.
Fe-His(F8) Bond GeometryThe length and angle of the covalent bond between the heme iron and the proximal histidine. youtube.comDistortion of the Fe-His bond, weakening the connection and impacting signal transduction from the globin chain.
Ligand (O₂) Binding EnergyThe calculated energy change upon oxygen binding to the heme iron. nih.govAltered O₂ binding energy, likely leading to reduced oxygen affinity in the β-chains.
Spin State DistributionThe distribution of electron spin states of the heme iron, which is linked to its reactivity.A shift in the spin state equilibrium, potentially favoring a state that is less conducive to stable oxygen binding.

In Silico Prediction of this compound Pathophysiological Mechanisms

In silico tools that predict the functional consequences of protein mutations are essential for understanding how a variant like this compound causes disease. researchgate.net The clinical phenotype of this compound includes severe instability and the formation of Heinz bodies, which are intracellular inclusions of denatured hemoglobin. psu.edu Computational methods can directly predict the molecular events that lead to this outcome.

Protein stability predictors can analyze the this compound sequence and structure to calculate the change in folding free energy (ΔΔG) caused by the mutation. A significant destabilization is expected due to the non-equivalent substitution of two residues for one and the introduction of a bulky hydrophobic leucine (B10760876). This predicted instability is the root cause of the hemoglobinopathy. Furthermore, algorithms that predict aggregation propensity can be used to show how the unstable this compound molecules are more likely to misfold and clump together. The exposure of hydrophobic regions, as suggested by MD simulations, would be a key input for these predictors, directly linking the structural perturbation to the formation of Heinz bodies. This process is analogous to the polymerization of Hemoglobin S in sickle cell anemia, a mechanism that has been extensively modeled computationally. researchgate.net

Table 3: Predicted Pathophysiological Cascade for this compound
Computational PredictionUnderlying Molecular MechanismClinical Consequence
Decreased Protein StabilityThe deletion/insertion disrupts the native fold of the β-globin chain, leading to a thermodynamically less stable protein.The unstable hemoglobin denatures easily under physiological stress.
Increased Aggregation PropensityUnfolded or misfolded proteins expose hydrophobic residues that promote intermolecular interactions.Denatured hemoglobin aggregates to form Heinz bodies. psu.edu
Impaired Allosteric RegulationDisruption of the α1β2 subunit interface compromises the cooperative T-to-R transition.Inefficient oxygen uptake and release by red blood cells.
Oxidative DamageUnstable heme pockets can lead to the release of heme or the generation of reactive oxygen species. frontiersin.orgIncreased oxidative stress on the red blood cell, contributing to membrane damage and hemolysis.

Bioinformatics Tools for Variant Annotation and Impact Assessment

Variant annotation is the process of gathering information about a genetic variant and predicting its functional impact. nih.govgalaxyproject.org For a newly discovered or rare variant like this compound, bioinformatics tools are the first line of analysis. A variety of tools can be used to predict the pathogenicity of a mutation based on different principles.

Tools like Sorting Intolerant From Tolerant (SIFT) and Polymorphism Phenotyping v2 (PolyPhen-2) are widely used for single amino acid substitutions, assessing impact based on sequence conservation and physicochemical properties of the amino acids. yale.edu For a more complex indel mutation like that in this compound, more sophisticated tools like the Variant Effect Predictor (VEP) are necessary. yale.edu VEP can determine the effect of the variant on the gene, transcript, and protein sequence. yale.edu Databases such as dbSNP, which catalogs known variants, and ClinVar, which aggregates information on variants and their relationship to human health, are also crucial resources. nih.gov The Globin Gene Server is a specialized resource that provides data and tools specifically for studying hemoglobin mutations. psu.edu

Table 4: Bioinformatics Tools for this compound Variant Assessment
Tool/DatabaseFunctionPredicted Output for this compound Mutation
Variant Effect Predictor (VEP)Determines the effects of variants (SNPs, insertions, deletions) on genes, transcripts, and proteins. yale.eduAnnotation as a "frameshift" or "inframe deletion/insertion" with a high impact rating, likely "deleterious."
PROVEAN (Protein Variation Effect Analyzer)Predicts whether an amino acid substitution or indel has a functional impact.A highly deleterious score, indicating a strong negative impact on protein function.
ClinVarA public archive of reports of the relationships among human variations and phenotypes. nih.govLikely classified as "Pathogenic" or "Likely Pathogenic" based on its nature and associated clinical data (hemolytic anemia).
Globin Gene ServerA specialized database and toolset for hemoglobin variants and thalassemias. psu.eduProvides detailed information on the specific mutation, its location, and known clinical effects, cross-referencing published literature. psu.edupsu.edu
FAVOR (Functional Annotation of Variants Online Resource)A comprehensive portal that integrates functional information from multiple sources for all possible SNVs. nih.govWhile focused on SNVs, its underlying data on regional constraint and regulatory elements could provide context on the importance of the affected genomic location.

Machine Learning Applications in this compound Research and Variant Classification

Machine learning (ML) is increasingly being used to improve the diagnosis and classification of diseases, including hematological disorders. mdpi.com In hemoglobin research, ML models can be trained to classify variants into different categories (e.g., benign, pathogenic) with high accuracy. mdpi.com These models integrate a wide range of features to make their predictions, going beyond the single metrics used by older bioinformatics tools.

For a variant like this compound, an ML classifier would be trained on a large dataset of known hemoglobin variants. The features for the model could include:

Sequence-based features: Amino acid properties, conservation scores.

Structure-based features: Data from MD simulations (e.g., predicted stability change, RMSF), solvent accessibility, location within the protein structure.

Annotation scores: Outputs from tools like SIFT, PolyPhen-2, and PROVEAN.

Clinical data: Associated phenotypes from databases.

While many current ML applications in hematology focus on anemia screening from images or blood count data nih.govfrontiersin.org, the development of tools like VAREANT, which prepares genomic data for ML analysis, is paving the way for more sophisticated variant classification systems. nih.gov Such a system could provide a probabilistic assessment of the pathogenicity of this compound, offering a quantitative and data-driven complement to traditional analysis.

Table 5: Framework for a Hypothetical Machine Learning Model for Hb Variant Classification
ComponentDescriptionExample Application to this compound
Input FeaturesPhysicochemical properties of amino acids, structural stability (ΔΔG), solvent accessibility, conservation scores, annotation tool outputs. mdpi.comThe model would encode the deletion of His/Val and insertion of Leu, along with predicted high instability and deleterious scores from other tools.
Model AlgorithmSupervised learning algorithms such as Random Forest, Support Vector Machines (SVM), or Gradient Boosting. mdpi.comA Random Forest model could weigh the different features to arrive at a robust classification.
Training DataA curated set of thousands of known hemoglobin variants with established classifications (benign/pathogenic) from databases like ClinVar and HbVar. psu.eduThe model learns the complex patterns that distinguish pathogenic variants from benign ones.
Performance MetricAccuracy, Precision, Recall, and Area Under the Curve (AUC) are used to evaluate the model's predictive power.A well-trained model would be expected to achieve high accuracy (>95%) in classifying variants.
OutputA probability score indicating the likelihood that the variant is pathogenic.A high probability score (>0.9) classifying this compound as pathogenic.

Conceptual Frameworks for Therapeutic Interventions in Hemoglobin Galicia

Gene Therapy Strategies for HBB Gene Correction (Pre-clinical, Conceptual)

Gene therapy approaches for hemoglobinopathies, including those caused by unstable beta-globin variants like Hemoglobin Galicia, primarily focus on introducing a functional copy of the HBB gene or correcting the endogenous mutation within hematopoietic stem and progenitor cells (HSPCs). These strategies aim to restore the production of stable beta-globin chains, thereby enabling the formation of functional hemoglobin tetramers. Research in this area is largely in the pre-clinical or conceptual stage for specific rare variants, building upon advancements made for more common hemoglobin disorders like sickle cell disease and beta-thalassemia.

Lentiviral and Adeno-Associated Viral (AAV) Vector Development

Lentiviral vectors (LVs) and Adeno-Associated Viral (AAV) vectors are prominent tools being developed for delivering therapeutic genes into HSPCs. LVs, derived from retroviruses like HIV (with pathogenic elements removed), are capable of integrating their genetic material into the host cell's genome, offering the potential for long-term expression of the introduced gene. tdx.cat This integrating capability is particularly attractive for delivering a functional HBB gene copy to correct beta-globin deficiencies or introduce a gene that promotes fetal hemoglobin production. AAV vectors, while generally non-integrating, are also explored for gene therapy in hematopoietic disorders, though challenges remain in achieving sustained high-level expression in long-lived HSPCs. The development of these vectors involves optimizing tropism for HSPCs, enhancing transduction efficiency, and ensuring robust, erythroid-specific expression of the therapeutic globin gene while minimizing insertional mutagenesis risks.

CRISPR/Cas9-Mediated Gene Editing for Targeted Repair

CRISPR/Cas9 technology offers a precise approach to directly target and correct the specific mutation in the HBB gene responsible for this compound. This method utilizes a guide RNA (gRNA) to direct the Cas9 endonuclease to the site of the mutation, where it can induce a double-strand break. The cell's natural DNA repair mechanisms can then be leveraged to correct the mutation, typically through homology-directed repair (HDR) using a provided repair template containing the wild-type sequence. For this compound, this would conceptually involve designing a gRNA targeting the region around the ACG deletion in codons 97 and 98 of the HBB gene and providing a template to restore the correct sequence. nih.govscispace.com While promising for directly addressing the root cause, challenges include achieving high editing efficiency in HSPCs and minimizing off-target edits.

Alternatively, CRISPR/Cas9 can be used to reactivate fetal hemoglobin (HbF) production by targeting regulatory elements that repress the gamma-globin genes (HBG1/2) after birth. Increased HbF levels can compensate for the dysfunctional adult hemoglobin, a strategy being pursued for other beta-hemoglobinopathies like sickle cell disease and beta-thalassemia. This approach could be conceptually applied to this compound to increase the proportion of functional hemoglobin in erythrocytes.

Base Editing and Prime Editing Technologies

Base editing and prime editing represent newer generations of gene editing technologies that offer enhanced precision and versatility compared to traditional CRISPR/Cas9 which relies on double-strand breaks. Base editors enable the direct conversion of one DNA base into another without creating a double-strand break, reducing the risk of insertions and deletions (indels) at the target site. Prime editors, building upon base editing, can mediate all types of base conversions, as well as small insertions and deletions. This is achieved using a Cas9 nickase fused to a reverse transcriptase and a prime editing guide RNA (pegRNA) that carries both the targeting information and the desired edit.

For this compound, which is caused by a deletion mutation nih.govscispace.com, prime editing holds conceptual promise for directly correcting the ACG deletion by providing a template for the insertion of the missing nucleotides. This "search-and-replace" mechanism could potentially offer a more precise correction strategy with fewer unintended consequences compared to standard CRISPR/Cas9-mediated HDR for this specific type of mutation. Research into applying base and prime editing for correcting mutations in the HBB gene is ongoing for other hemoglobinopathies and provides a conceptual framework for addressing the this compound mutation.

Molecular Modulators of this compound Function (Mechanistic Research)

Beyond gene therapy, research into molecular modulators explores compounds that can interact directly with hemoglobin to improve its stability or function. For an unstable variant like this compound, this mechanistic research focuses on identifying molecules that could potentially counteract the destabilizing effects of the mutation.

Allosteric Effectors to Enhance this compound Stability or Function

Allosteric effectors are molecules that bind to a protein at a site distinct from the active site, inducing a conformational change that affects the protein's activity. In the context of hemoglobin, allosteric effectors like 2,3-bisphosphoglycerate (B1242519) (BPG) naturally regulate oxygen affinity. Research is ongoing to identify or design synthetic allosteric effectors that could potentially bind to this compound and induce conformational changes that enhance its stability or improve its oxygen-binding characteristics despite the underlying mutation. The goal would be to find molecules that could stabilize the tertiary or quaternary structure of the this compound tetramer, reducing its propensity to denature and precipitate. This area of research involves understanding the specific structural consequences of the Galicia mutation and how potential allosteric modulators could counteract these effects.

Protein Stabilization Strategies for Unstable Hemoglobin Variants

Unstable hemoglobin variants, including this compound, are prone to denaturation and subsequent precipitation within red blood cells, leading to the formation of Heinz bodies and premature erythrocyte destruction. Protein stabilization strategies aim to prevent or reduce this denaturation and precipitation. Mechanistic research in this area involves exploring molecules or pathways that can enhance the intrinsic stability of the this compound protein. This could include investigating pharmacological chaperones that assist in proper protein folding or maintain a more stable conformation.

Furthermore, the consequences of hemoglobin instability, such as the release of free heme and globin chains, contribute to oxidative stress and cellular damage. Strategies to mitigate these downstream effects, such as enhancing the activity of endogenous scavenging systems like haptoglobin and hemopexin, are also relevant mechanistic research areas for managing the complications arising from unstable hemoglobin variants. While not directly stabilizing the hemoglobin molecule itself, these approaches can help clear toxic byproducts and reduce cellular injury. Research into general protein stabilization techniques and their applicability to the specific structural vulnerabilities of this compound is crucial for developing potential therapeutic interventions.

Research on Erythropoiesis Modulating Agents (Molecular/Cellular Level)

Research into erythropoiesis modulating agents at the molecular and cellular level is fundamental to understanding and potentially treating conditions affecting red blood cell production and function, such as those caused by hemoglobin variants. Erythropoiesis is a complex, multi-step process occurring primarily in the bone marrow, involving the proliferation, differentiation, and maturation of erythroid precursors into mature erythrocytes. This process requires precise regulation of gene expression, signaling pathways, and metabolic processes, including iron homeostasis, which is essential for hemoglobin synthesis. mdpi.comfrontiersin.orgnih.gov

Studies have highlighted the critical roles of various factors in modulating erythropoiesis. Erythropoietin (EPO), a key signaling molecule, is known to promote the survival and proliferation of erythroid progenitors. frontiersin.orgresearchgate.net Other factors, such as stem cell factor, may also be involved in the proliferation response to erythroid stress. researchgate.net At the molecular level, transcriptional regulators like GATA1 and KLF1 are crucial for erythroid lineage commitment, differentiation, and maturation. nih.gov Disruptions in these factors can lead to significant impairments in erythropoiesis. nih.gov

Furthermore, the process of hemoglobin switching, where fetal hemoglobin (HbF) production is replaced by adult hemoglobin (HbA) during development, is a significant area of research for hemoglobinopathies. Modulating this switch to increase HbF levels in adults can ameliorate the severity of certain conditions by compensating for defective adult hemoglobin. mdpi.comresearchgate.net Molecular mechanisms underlying this switch involve complex interactions of genes and signaling pathways. researchgate.netnih.gov For instance, BCL11A has been identified as a key transcriptional repressor of fetal hemoglobin production, and targeting it has shown potential therapeutic benefit in other hemoglobin disorders. nih.gov

While the general principles of erythropoiesis modulation are well-established, specific research detailing the molecular and cellular effects of this compound on this process, or studies on agents specifically designed to modulate erythropoiesis in the context of this particular variant, were not prominently found in the provided search results. Research would conceptually involve investigating how the presence of the this compound variant affects the proliferation, differentiation, and survival of erythroid cells, potentially through altered protein folding, stability, or interaction with cellular machinery involved in hemoglobin synthesis and red blood cell maturation.

Development of Novel Laboratory Diagnostic Markers for this compound

The development of novel laboratory diagnostic markers for this compound is essential for accurate identification, diagnosis, and management of individuals carrying this variant. Traditional methods for identifying hemoglobin variants often involve techniques like hemoglobin electrophoresis, isoelectric focusing, or high-performance liquid chromatography (HPLC). However, novel markers could potentially offer increased sensitivity, specificity, or provide insights into the functional consequences of the variant.

Biomarkers for hemoglobin variants could include not only the detection of the variant protein itself but also associated molecular or cellular changes. For example, in other hemoglobinopathies, markers related to ineffective erythropoiesis, increased hemolysis, or iron dysregulation are relevant. mdpi.com The search for novel markers often involves high-throughput technologies capable of screening and analyzing biological samples comprehensively. wisecube.ai

The development process for novel diagnostic markers typically involves several stages, beginning with discovery and followed by rigorous validation. wisecube.ai The goal is to identify markers that are reliably associated with the presence of this compound and can differentiate it from other hemoglobin types or related conditions.

Biomarker Discovery and Validation Methodologies

Biomarker discovery is an iterative process that involves identifying potential molecules (such as proteins, nucleic acids, or metabolites) that are associated with a specific disease or condition. wisecube.ai Methodologies employed in biomarker discovery for hemoglobin variants or related erythroid disorders could include "omics" approaches such as genomics, transcriptomics, proteomics, and metabolomics. These technologies allow for large-scale analysis of biological samples to identify differences between individuals with and without the variant. wisecube.aicrownbio.comresearchgate.net

A typical biomarker discovery workflow might involve:

Study Design Selection: Defining the research question and selecting appropriate patient cohorts (e.g., individuals with this compound, individuals with normal hemoglobin, or those with other hemoglobin variants) and control groups. wisecube.ai

Sample Collection: Collecting relevant biological samples, such as blood, which is particularly pertinent for hemoglobin analysis. Proper sample handling and storage are crucial for maintaining sample integrity. wisecube.ai

Biomarker Identification: Utilizing high-throughput techniques to identify potential biomarkers. For protein variants like this compound, proteomic approaches using mass spectrometry could be employed to identify the variant protein or proteins whose expression levels are altered in the presence of the variant. crownbio.commdpi.com Genomic or transcriptomic analyses could identify genetic mutations or changes in gene expression related to the variant or its downstream effects. crownbio.com Metabolomics could explore altered metabolic profiles associated with the variant. ciberehd.org

Data Analysis: Analyzing the large datasets generated by "omics" technologies using bioinformatics and statistical methods to identify candidate biomarkers that show significant differences between groups. wisecube.aimdpi.com

Following the discovery of candidate biomarkers, validation is a critical step to confirm their reliability and clinical utility. wisecube.ai Biomarker validation typically involves two main phases:

Analytical Validation: This assesses the technical performance characteristics of the assay used to measure the biomarker. This includes evaluating sensitivity, specificity, accuracy, precision, and reproducibility of the measurement. wisecube.ai

Clinical Validation: This evaluates the biomarker's ability to accurately detect or predict the presence of the condition in a clinical setting. This involves testing the candidate biomarkers in independent sample sets or cohorts to confirm their association with this compound and assess their diagnostic accuracy. wisecube.ai Targeted validation techniques, such as immunoassays or specific protein quantification methods, may be used during this phase. wisecube.ai

The validation process also includes assessing the clinical utility of the validated biomarkers, determining their potential value in diagnosis, prognosis, or monitoring, and comparing their performance to existing diagnostic methods. wisecube.ai Challenges in biomarker discovery and validation include managing and integrating diverse data types and ensuring the findings are reproducible across different studies and populations. wisecube.ai

While general methodologies for biomarker discovery and validation are well-established and applicable to hemoglobin variants, specific studies detailing the discovery and validation of novel laboratory diagnostic markers specifically for this compound were not found in the provided search results. Research in this area would be necessary to develop precise and reliable diagnostic tools for this particular variant.

Future Directions and Emerging Research Avenues in Hemoglobin Galicia Studies

Integration of Multi-Omics Data (Genomics, Proteomics, Metabolomics)

The integration of multi-omics data is a powerful approach to unraveling the molecular complexities of hemoglobinopathies, including rare variants like Hemoglobin Galicia. This involves combining data from genomics (studying the genome), transcriptomics (studying RNA), proteomics (studying proteins), and metabolomics (studying metabolites) to gain a comprehensive view of the biological system nih.govresearchgate.netbiomedgrid.com.

Genomics can identify the specific genetic mutation responsible for this compound and potentially identify modifier genes that influence disease severity nih.govresearchgate.net. Transcriptomics can reveal how the mutation affects gene expression patterns in erythroid cells. Proteomics can provide insights into the abundance and function of the variant hemoglobin protein and other related proteins researchgate.netbiomedgrid.com. Metabolomics can help understand the downstream effects of the hemoglobin variant on cellular metabolism researchgate.netbiomedgrid.com.

Integrating these layers of data can help connect the genotype (the specific mutation) to the phenotype (the observable characteristics and clinical manifestations) of this compound biomedgrid.com. This multi-omics approach can lead to the identification of novel biomarkers for diagnosis, prognosis, and monitoring disease progression, as well as the discovery of potential therapeutic targets nih.govresearchgate.net. Various platforms and tools are being developed to facilitate the integration and visualization of multi-omics data, aiding researchers in exploring the complex interactions between different molecular entities mdpi.com.

Single-Cell Analysis to Decipher Heterogeneity in Affected Erythroid Lineage

Single-cell analysis, particularly single-cell RNA sequencing (scRNA-seq), is revolutionizing the study of heterogeneous cell populations, such as the erythroid lineage affected by hemoglobin variants. This approach allows researchers to examine gene expression at the level of individual cells, revealing variations that might be masked in bulk RNA sequencing of cell populations researchgate.nettandfonline.com.

In the context of this compound, single-cell analysis can help to:

Identify specific subpopulations of erythroid cells that are most affected by the variant.

Understand the developmental trajectory of affected erythroid progenitors from hematopoietic stem cells (HSCs) nih.gov.

Decipher the molecular mechanisms underlying the observed heterogeneity in clinical presentation among individuals with the same variant.

Identify regulatory variants that may act in specific erythroid progenitor populations nih.gov.

Studies using single-cell transcriptomics have already provided insights into the dynamic changes in gene expression during erythroid differentiation and identified distinct erythroid subpopulations researchgate.nettandfonline.compnas.org. Applying these techniques to samples from individuals with this compound can provide a more nuanced understanding of how the variant impacts erythropoiesis at different stages.

Ethical Considerations in Hemoglobin Variant Research and Population Screening

Research into hemoglobin variants and the implementation of population screening programs raise several important ethical considerations. These include informed consent, the management of incidental findings, potential inequities in access to testing and care, and the use of race and ethnicity in risk assessment tandfonline.comoup.comfrontiersin.orgnih.gov.

For rare variants like this compound, where the clinical implications may not be fully understood, obtaining truly informed consent for genetic testing and participation in research is paramount nih.gov. Individuals need to understand the potential benefits and limitations of testing, including the possibility of identifying variants of uncertain significance or incidental findings unrelated to hemoglobin.

Population screening programs for hemoglobinopathies have evolved, with a shift towards universal newborn screening in some regions rather than targeted screening based on ethnicity, to address issues of logistics and equity tandfonline.com. However, challenges remain in ensuring equitable access to screening and follow-up care across diverse populations nih.gov. The use of race and ethnicity as indicators of genetic risk is a complex issue, as these are social constructs that may not reliably reflect genetic ancestry tandfonline.com.

Ethical frameworks are needed to guide the responsible conduct of research and the implementation of screening programs, ensuring that they are equitable, provide adequate genetic counseling, and respect individual autonomy frontiersin.orgnih.gov.

Global Collaborative Research Networks and Data Sharing Initiatives for Rare Variants

Given the rarity of this compound and many other hemoglobin variants, global collaborative research networks and data sharing initiatives are essential to advance understanding and improve patient care. These networks can facilitate the pooling of data from diverse populations, enabling researchers to identify more individuals with rare variants and study their clinical characteristics ga4gh.orgrarediseasesnetwork.org.

Initiatives like the Global Globin Network (GGN) and resources such as the HbVar database play a crucial role in collecting and sharing information on hemoglobin variants and mutations oup.comnih.gov. Collaborative efforts can lead to:

Increased sample size for research studies, enhancing the power to detect significant findings.

Standardization of data collection and analysis methods.

Accelerated identification and characterization of new variants.

Improved understanding of genotype-phenotype correlations for rare variants.

Development of international guidelines for diagnosis and management.

Enhanced access to information for researchers, clinicians, and patients worldwide ga4gh.orgnih.govopenaccessjournals.com.

Overcoming challenges in data sharing, such as privacy concerns and data harmonization, is critical for the success of these collaborative efforts ga4gh.org. Global networks provide a platform for knowledge exchange and the development of best practices in rare disease research rarediseasesnetwork.orgopenaccessjournals.com.

Q & A

Q. What advanced techniques are suitable for analyzing the functional impact of this compound at the molecular level?

  • Methodological Answer : Employ molecular dynamics simulations (e.g., using GROMACS) to model structural changes in this compound. Pair this with cryo-electron microscopy for empirical validation. Collaborate with supercomputing facilities like CESGA for high-throughput data processing.
  • Innovation : Integrate machine learning (e.g., AlphaFold predictions) to forecast mutation effects on protein stability and function, leveraging AI frameworks similar to AEROGIDAS .

Methodological and Ethical Considerations

Q. What protocols ensure reproducibility in hemoglobin variant research?

  • Methodological Answer : Document experimental conditions rigorously (e.g., buffer pH, temperature) and share raw data via open-access repositories. Follow guidelines from Chromatography for detailed method sections, including instrument calibration steps and negative controls.
  • Collaboration : Use cloud-based platforms (e.g., CESGA’s HPC resources ) for transparent data sharing and collaborative analysis.

Q. How should researchers address ethical challenges in genetic studies involving this compound in Galicia’s population?

  • Methodological Answer : Implement informed consent protocols that clarify data usage and anonymization. Adhere to GDPR and regional ethical guidelines, referencing Cambridge English’s framework for data privacy .
  • Community Engagement : Partner with local institutions (e.g., University of Coruña ) to ensure culturally sensitive recruitment and dissemination of findings.

Publication and Dissemination

Q. What structural and analytical standards are critical for publishing research on this compound?

  • Methodological Answer : Follow the IMRAD (Introduction, Methods, Results, Discussion) structure, emphasizing reproducibility as per Chromatography . Use referencing software (e.g., Zotero) to manage citations and avoid plagiarism.
  • Data Visualization : Include geospatial maps (e.g., QGIS) to illustrate prevalence patterns and 3D protein models to depict structural anomalies.

Tables for Quick Reference

Table 1 : Recommended Techniques for this compound Analysis

TechniqueApplicationExample Reference
Capillary ElectrophoresisVariant screening
NGSMutation identification
Molecular DynamicsStructural impact analysis

Table 2 : Common Pitfalls in Hemoglobin Research

PitfallMitigation Strategy
Selection biasRandom sampling, stratification
Method inconsistencyStandardized protocols
Data silosCollaborative platforms (e.g., CESGA )

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.